1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
“1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group (TFM, -CF3) is a common feature in many FDA-approved drugs .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, a kilogram synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole has been reported . The solvent was concentrated and the residue was purified by silica gel chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex and unique. It consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and intricate. For instance, it was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are unique due to the presence of the trifluoromethyl group. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-20-11-7-10(14(15,16)17)8-18-13(11)12(19-20)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTFXNDUVYDRPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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